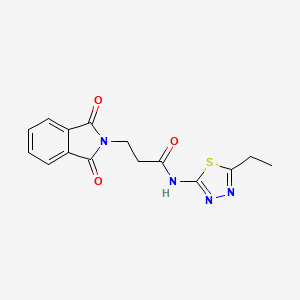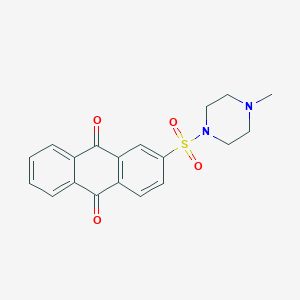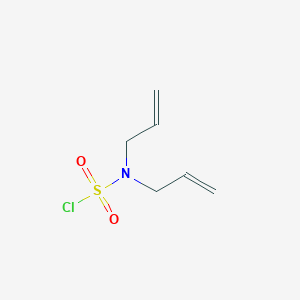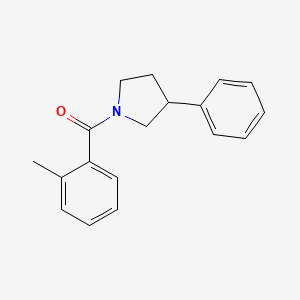
3-(1,3-dioxoisoindolin-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1,3-dioxoisoindolin-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide, also known as ETPTP, is a small molecule that has gained significant attention in the field of medicinal chemistry. It is a member of the class of compounds known as isoindolinones, which have been shown to have a wide range of biological activities. ETPTP is a potent inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B), which is a validated target for the treatment of diabetes and obesity.
Scientific Research Applications
Antioxidant and Anticancer Activity
Compounds bearing the isoindoline-1,3-dione and thiadiazole moieties, such as those derived from 3-[(4-methoxyphenyl)amino]propanehydrazide, have been synthesized and shown to possess significant antioxidant and anticancer activities. These compounds exhibit higher antioxidant activity compared to well-known antioxidants like ascorbic acid and demonstrate cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Tumosienė et al., 2020).
Herbicidal Activity
Research into compounds with the thiadiazole ring has also highlighted their effectiveness as herbicides. The crystal structure and herbicidal activity of specific thiadiazole derivatives have been documented, showcasing their potential in agricultural applications to control unwanted vegetation (Liu et al., 2008).
Synthesis and Characterization of Anticancer Agents
The conjugation of 6-mercataptopurine or 2-aminothiazole with N-aminophthalimide, using dithiocarbamate as a spacer, has led to the synthesis of compounds with potential anticancer properties. These synthesized compounds have been characterized and suggest the utility of such molecular frameworks in developing anticancer therapies (Nadhum & Mohammed, 2020).
Antihypertensive Agents
Compounds incorporating the thiadiazole moiety have been synthesized and found to exhibit antihypertensive and diuretic activities. This suggests their potential utility in developing treatments for hypertension, indicating a broad spectrum of biological activities associated with thiadiazole derivatives (Ali et al., 2011).
Cytotoxic Evaluation and Anti-inflammatory Agents
Further studies have explored the synthesis of various acyl derivatives of dihydronaphtho[2,3-b]thiophen-4,9-dione systems, demonstrating significant cytotoxicity against cancer cell lines resistant to doxorubicin. This underlines the potential of thiadiazole derivatives in cancer chemotherapy and the modulation of proteins involved in stress responses and cell differentiation (Gomez-Monterrey et al., 2011).
properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-2-12-17-18-15(23-12)16-11(20)7-8-19-13(21)9-5-3-4-6-10(9)14(19)22/h3-6H,2,7-8H2,1H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQUQVOOXHGUKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-dioxoisoindolin-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4,6-difluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2736323.png)






![2,2,2-trifluoroethyl N-{4-[cyclohexyl(methyl)amino]-3-fluorophenyl}carbamate](/img/structure/B2736333.png)
![N-methyl-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2736334.png)
![(8As)-spiro[2,3,4,6,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-7,1'-cyclopropane]](/img/structure/B2736335.png)
![2-[4-(Hydroxymethyl)phenoxy]acetonitrile](/img/structure/B2736336.png)

![N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2736339.png)